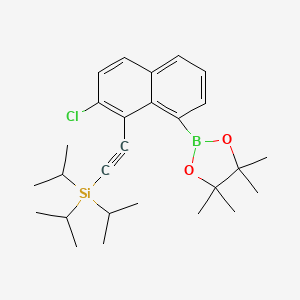
((2-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane: is a complex organic compound that features a combination of chloro, boron, and silane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the chloro and boron groups. The final step involves the attachment of the triisopropylsilane group through a coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times to facilitate the efficient synthesis of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron and silane groups.
Reduction: Reduction reactions can occur, especially targeting the chloro group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: In biological research, it can be used as a probe or a labeling agent due to its unique structural features.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of ((2-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane involves interactions with specific molecular targets. The chloro group can participate in electrophilic reactions, while the boron group can form stable complexes with various ligands. The triisopropylsilane group provides steric hindrance, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: The unique combination of chloro, boron, and silane groups in ((2-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane sets it apart from similar compounds. This structural diversity allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C27H38BClO2Si |
|---|---|
Molekulargewicht |
468.9 g/mol |
IUPAC-Name |
2-[2-chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C27H38BClO2Si/c1-18(2)32(19(3)4,20(5)6)17-16-22-24(29)15-14-21-12-11-13-23(25(21)22)28-30-26(7,8)27(9,10)31-28/h11-15,18-20H,1-10H3 |
InChI-Schlüssel |
DKMBXUQKFSOQRP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=C3C#C[Si](C(C)C)(C(C)C)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



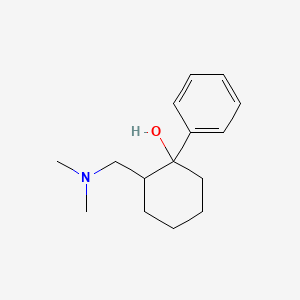
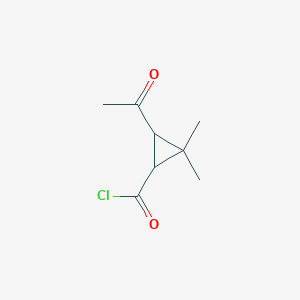
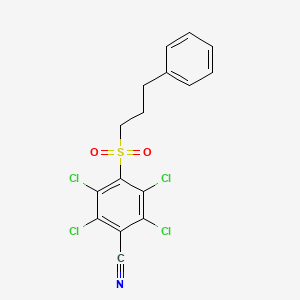
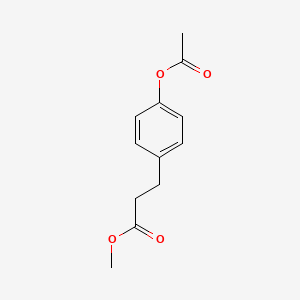
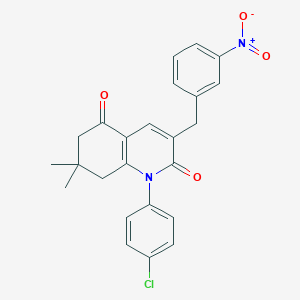
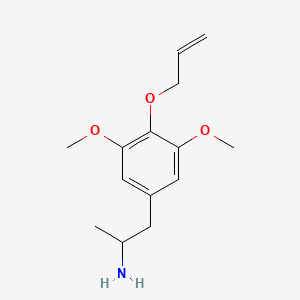
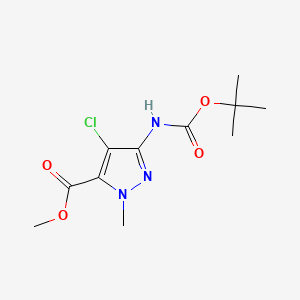
![7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one](/img/structure/B13944118.png)
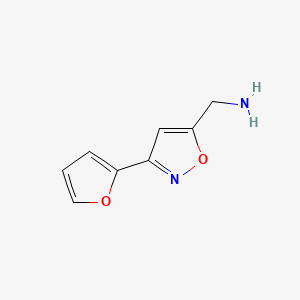

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine](/img/structure/B13944131.png)


